2-(2-Cyclopropyl-2-oxoethoxy)-5-methoxybenzonitrile
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Overview
Description
2-(2-Cyclopropyl-2-oxoethoxy)-5-methoxybenzonitrile is a chemical compound with a unique structure that includes a cyclopropyl group, an oxoethoxy group, and a methoxybenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropyl-2-oxoethoxy)-5-methoxybenzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of a suitable alkene with a carbene precursor under controlled conditions.
Introduction of the oxoethoxy group: This step involves the reaction of the cyclopropyl intermediate with an appropriate oxoethoxy reagent.
Attachment of the methoxybenzonitrile moiety: This final step involves the coupling of the intermediate with a methoxybenzonitrile derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopropyl-2-oxoethoxy)-5-methoxybenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The methoxy and nitrile groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution may result in various substituted derivatives.
Scientific Research Applications
2-(2-Cyclopropyl-2-oxoethoxy)-5-methoxybenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropyl-2-oxoethoxy)-5-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Cyclopropyl-2-oxoethoxy)benzoic acid
- 4-(2-Cyclopropyl-2-oxoethoxy)-N-(2,4-difluorobenzyl)benzamide
- 4-(2-Cyclopropyl-2-oxoethoxy)-N-(2,2,2-trifluoroethyl)benzamide
Uniqueness
2-(2-Cyclopropyl-2-oxoethoxy)-5-methoxybenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
796881-19-1 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(2-cyclopropyl-2-oxoethoxy)-5-methoxybenzonitrile |
InChI |
InChI=1S/C13H13NO3/c1-16-11-4-5-13(10(6-11)7-14)17-8-12(15)9-2-3-9/h4-6,9H,2-3,8H2,1H3 |
InChI Key |
BYVDOBZIPLWBEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)C2CC2)C#N |
solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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